molecular formula C18H20FN3 B12000636 N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B12000636
M. Wt: 297.4 g/mol
InChI Key: BKBTXLYFTYLGOG-XSFVSMFZSA-N
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Description

N-[(E)-(2-Fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a 4-methylphenyl group and an (E)-configured imine linkage to a 2-fluorophenyl moiety. Its molecular structure is characterized by planar geometry at the imine bond, as confirmed by crystallographic studies using programs like SHELX . The compound’s molecular weight and substituent arrangement position it as a candidate for further pharmacological or materials science research.

Properties

Molecular Formula

C18H20FN3

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C18H20FN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14+

InChI Key

BKBTXLYFTYLGOG-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

A widely reported method involves reacting 1-chloro-4-methylbenzene with piperazine under basic conditions. In a representative procedure, 1-chloro-4-methylbenzene (1.0 equiv) is combined with piperazine (1.2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (2.0 equiv) is added to deprotonate the piperazine, enhancing its nucleophilicity. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane. After solvent evaporation, the crude material is purified via recrystallization from ethanol, yielding 4-(4-methylphenyl)piperazin-1-amine in ~65% yield.

Key Variables:

  • Solvent: DMF or dimethylacetamide (DMAc) improves solubility of aromatic substrates.

  • Temperature: Reactions above 100°C accelerate substitution but may increase side products.

  • Base: Potassium carbonate or cesium carbonate facilitates deprotonation.

Buchwald-Hartwig Amination

For substrates with poor leaving groups, palladium-catalyzed coupling offers an alternative. Using 4-bromotoluene (1.0 equiv), piperazine (1.5 equiv), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%) in toluene at 110°C for 48 hours affords the desired amine in ~70% yield. This method avoids harsh conditions but requires inert atmosphere handling.

Condensation with 2-Fluorobenzaldehyde

The Schiff base formation between 4-(4-methylphenyl)piperazin-1-amine and 2-fluorobenzaldehyde proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Conventional Reflux Method

In a standard protocol, equimolar amounts of 4-(4-methylphenyl)piperazin-1-amine and 2-fluorobenzaldehyde are refluxed in anhydrous ethanol for 6–8 hours. A catalytic amount of glacial acetic acid (0.1 equiv) is added to protonate the carbonyl oxygen, enhancing electrophilicity. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered and washed with cold ethanol. Recrystallization from ethanol yields the title compound in 75–85% purity.

Optimization Data:

ParameterConditionYield (%)Purity (%)
SolventEthanol7882
CatalystAcetic acid8589
TemperatureReflux (78°C)8087
Reaction Time6 hours7585

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 4-(4-methylphenyl)piperazin-1-amine (1.0 equiv), 2-fluorobenzaldehyde (1.1 equiv), and acetic acid (0.1 equiv) in ethanol is irradiated at 100°C for 15 minutes. This method achieves comparable yields (82%) with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and gradually cooled to 4°C, inducing crystallization. This step removes unreacted starting materials and byproducts, yielding crystals with ≥98% purity.

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) and a hexane:ethyl acetate (7:3) eluent system resolves E/Z isomers. The E-isomer elutes first due to lower polarity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.89–7.86 (m, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 3.68–3.62 (m, 4H, piperazine), 2.98–2.92 (m, 4H, piperazine), 2.34 (s, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 160.1 (C=N), 158.9 (C-F), 135.6–114.2 (Ar-C), 54.3 (piperazine), 21.1 (CH3).

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid catalysis promotes water elimination, yielding the thermodynamically stable E-isomer.

Density functional theory (DFT) calculations indicate that the E-configuration is favored by 12.3 kcal/mol due to reduced steric hindrance between the 2-fluorophenyl and 4-methylphenyl groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost
Conventional Reflux75–8582–896–8 hoursLow
Microwave-Assisted80–82≥9515 minutesModerate
Catalytic Acetic Acid85896 hoursLow

Microwave irradiation offers the best balance of efficiency and purity, though it requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will produce the corresponding amine and aldehyde.

Scientific Research Applications

Medicinal Chemistry

N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has shown promise in several therapeutic areas:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that it can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Properties : Preliminary research suggests that this compound may interact with specific enzymes involved in cell proliferation, potentially leading to anticancer effects. Its mechanism of action may include enzyme inhibition that disrupts metabolic pathways critical for cancer cell survival .
  • Neurological Disorders : Ongoing research is investigating its potential as a therapeutic agent for neurological conditions, leveraging its ability to cross the blood-brain barrier due to its lipophilic nature .

Biological Studies

The compound's interactions with various biological targets have been extensively studied:

  • Enzyme Inhibition : It has been observed to bind effectively to enzymes involved in key metabolic processes, leading to alterations that could be beneficial in disease contexts.
  • Receptor Modulation : Research indicates potential modulation of neurotransmitter receptors, which could have implications for treating psychiatric disorders .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique structural features make it suitable for applications in coordination chemistry where it acts as a ligand .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
1-(4-methylphenyl)-piperazineContains a piperazine ring and methylphenyl groupLacks the fluorophenyl moiety
2-(2-fluorophenyl)-piperazineSimilar fluorophenyl substitutionDifferent piperazine substitution
4-(2-fluorophenyl)piperidineContains a piperidine instead of piperazineStructural variation affects biological activity

This comparative analysis highlights the unique attributes of this compound, emphasizing its complex structure that contributes to its diverse applications.

Mechanism of Action

The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine are compared below with analogs bearing variations in aromatic substituents, piperazine modifications, and electronic profiles.

Table 1: Structural and Electronic Comparisons

Compound Name Key Substituents Molecular Formula Key Properties References
This compound 2-Fluorophenyl, 4-methylphenyl C₁₈H₂₀FN₃ Moderate lipophilicity; balanced electron-withdrawing/donating effects
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl, phenyl C₁₇H₁₇ClN₄O₂ High electron-withdrawing character; reduced basicity of piperazine nitrogen
N-[(E)-Biphenyl-4-ylmethylene]-4-(2-chlorobenzyl)piperazin-1-amine Biphenyl, 2-chlorobenzyl C₂₅H₂₄ClN₃ Increased steric bulk; enhanced halogen bonding potential
N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 4-Methylphenyl, 1-naphthylmethyl C₂₄H₂₇N₃ High lipophilicity; bulky naphthyl group may hinder receptor binding
4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine 4-Propoxyphenyl, 2-chlorobenzyl C₂₂H₂₆ClN₃O Ether linkage improves solubility; moderate metabolic stability

Key Findings

Electronic Effects: The 2-fluorophenyl group in the target compound provides weaker electron-withdrawing effects compared to 4-chloro-3-nitrophenyl in , which significantly lowers the piperazine nitrogen’s basicity.

The target compound’s 2-fluorophenyl and 4-methylphenyl groups balance steric demands, favoring both receptor binding and synthetic accessibility.

Synthetic Accessibility :

  • Schiff base formation (common to all compounds) is straightforward, but substituents like 3-nitro () or naphthyl () require specialized precursors, increasing synthesis complexity.

The target compound’s fluorine atom may enhance metabolic stability compared to chlorinated analogs .

Research Implications

  • Medicinal Chemistry : The target compound’s balanced electronic profile makes it a candidate for central nervous system (CNS) drug development, where fluorine substituents are often used to improve blood-brain barrier penetration .
  • Materials Science : Schiff bases with planar imine bonds (confirmed via SHELX ) are valuable in designing coordination polymers or metal-organic frameworks (MOFs).

Biological Activity

N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25FN4, with a molecular weight of approximately 368.4 g/mol. The compound features a piperazine ring substituted with various aromatic groups, including a fluorophenyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial enzyme systems or cell wall synthesis.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial pathway activation. The compound's structural characteristics allow it to interact with specific receptors or enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Similar compounds have been synthesized to evaluate their efficacy:

Compound Name Structure Highlights Unique Features
1-(4-methylphenyl)-piperazineContains a piperazine ring and methylphenyl groupLacks the fluorophenyl moiety
2-(2-fluorophenyl)-piperazineSimilar fluorophenyl substitutionDifferent piperazine substitution
4-(2-fluorophenyl)piperidineContains a piperidine instead of piperazineStructural variation affects biological activity

These analogs demonstrate varying degrees of biological activity, highlighting the importance of specific functional groups in enhancing therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to assess the pharmacological properties of this compound:

  • Anticancer Mechanism Study : A study investigated the compound's effect on human cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. Flow cytometry analysis showed increased annexin V binding in treated cells, indicating early apoptotic changes .
  • Antimicrobial Efficacy : Another research study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Toxicological Profile : Safety assessments indicated that while the compound exhibits promising biological activities, it also presents some toxicity risks, including skin and eye irritation upon contact. Further studies are needed to evaluate chronic exposure effects and establish safe dosage guidelines for therapeutic use .

Q & A

Q. What are the critical steps in synthesizing N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 4-(4-methylphenyl)piperazine with 2-fluorobenzaldehyde under reflux conditions in ethanol, catalyzed by acetic acid, to form the Schiff base.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
    Optimization strategies include:
  • Varying solvents (e.g., toluene for higher yields) .
  • Adjusting reaction time and temperature (e.g., 12 hours at 60°C) .
  • Employing catalysts like molecular sieves to enhance imine formation .
    Example Reaction Conditions :
StepSolventCatalystTemp (°C)Yield (%)
1EthanolAcetic acid6065-70
2TolueneMolecular sieves8080-85

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 8.3 ppm (imine proton), δ 7.2–6.8 ppm (aromatic protons), δ 3.5 ppm (piperazine methylene) .
  • ¹³C NMR : Signals for the imine carbon (~160 ppm) and aromatic carbons (~120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 325 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀FN₃ .
  • X-ray Crystallography : Confirms the (E)-configuration of the imine bond and planarity of the aromatic systems .

Q. What physicochemical properties are critical for its biological activity?

  • Methodological Answer : Key properties include:
  • Lipophilicity (logP ~3.2): Determined via HPLC, critical for blood-brain barrier penetration .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
  • pKa : Basic piperazine nitrogen (pKa ~8.5) influences protonation state and receptor binding .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s selectivity toward serotonin (5-HT) versus dopamine (DA) receptors?

  • Methodological Answer : Use a combination of:
  • Radioligand Binding Assays :
  • 5-HT₂A : Compete with [³H]Ketanserin in HEK293 cells expressing recombinant receptors .
  • DA D₂ : Use [³H]Spiperone in striatal membrane preparations .
  • Functional Assays :
  • Measure cAMP inhibition (for D₂) or calcium flux (for 5-HT₂A) in transfected cells .
  • Computational Docking : Perform molecular dynamics simulations to analyze binding poses in 5-HT₂A vs. D₂ receptor homology models .

Q. What strategies resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing Assay Conditions :
  • Uniform membrane preparation protocols (e.g., rat cortex vs. recombinant systems) .
  • Control for endogenous neurotransmitters (e.g., pre-incubation with reserpine) .
  • Meta-Analysis :
  • Compare data using standardized metrics (e.g., Ki values normalized to reference ligands) .
  • Orthogonal Validation :
  • Cross-validate binding data with functional assays (e.g., GTPγS binding for G-protein-coupled receptors) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : Utilize:
  • ADMET Prediction Software :
  • SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .
  • ProTox-II : Estimates hepatotoxicity (e.g., alerts for reactive imine metabolites) .
  • Density Functional Theory (DFT) :
  • Calculate bond dissociation energies to identify labile sites (e.g., imine bond hydrolysis) .
  • Molecular Dynamics (MD) Simulations :
  • Simulate interactions with metabolic enzymes (e.g., flavin-containing monooxygenases) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s affinity for σ receptors versus adrenergic receptors?

  • Methodological Answer :
  • Receptor Crosstalk : Test for allosteric modulation using Schild analysis .
  • Selectivity Profiling : Screen against a broad panel of 70+ GPCRs (e.g., Eurofins Cerep) .
  • Structural Analog Comparison :
Substituentσ1 Affinity (Ki, nM)α1-Adrenergic (Ki, nM)
2-Fluorophenyl15 ± 2120 ± 15
4-Chlorophenyl8 ± 190 ± 10
  • Data suggests halogen position impacts selectivity .

Structural-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance the compound’s metabolic stability without compromising receptor affinity?

  • Methodological Answer :
  • Imine Stabilization : Replace the fluorophenyl group with bioisosteres (e.g., pyridyl) to reduce hydrolysis .
  • Piperazine Substitution : Introduce methyl groups at the 3-position to slow CYP450 oxidation .
  • SAR Table :
ModificationMetabolic Half-life (t₁/₂, min)5-HT₂A Ki (nM)
Parent Compound2518
3-Methylpiperazine4520
Pyridyl Imine6022

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